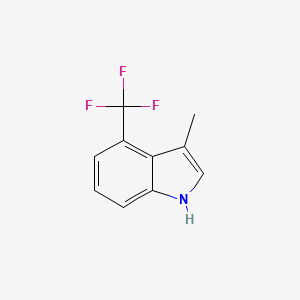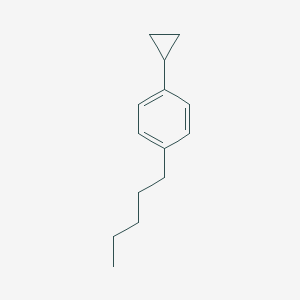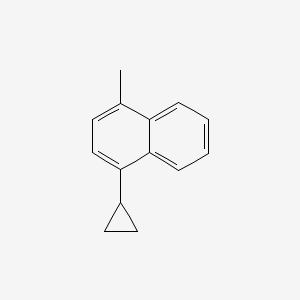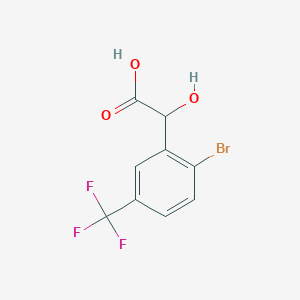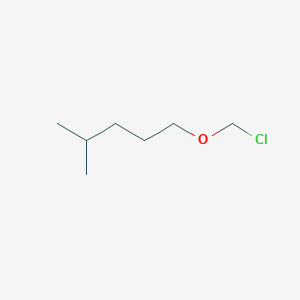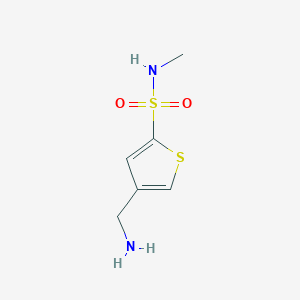![molecular formula C19H31N3O2Si B13706038 1-Boc-4-[[4-[(trimethylsilyl)ethynyl]-1-pyrazolyl]methyl]piperidine](/img/structure/B13706038.png)
1-Boc-4-[[4-[(trimethylsilyl)ethynyl]-1-pyrazolyl]methyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Boc-4-[[4-[(trimethylsilyl)ethynyl]-1-pyrazolyl]methyl]piperidine is a complex organic compound that features a piperidine ring substituted with a pyrazole moiety and a trimethylsilyl group
Métodos De Preparación
The synthesis of 1-Boc-4-[[4-[(trimethylsilyl)ethynyl]-1-pyrazolyl]methyl]piperidine typically involves multiple steps. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the pyrazole moiety and the trimethylsilyl group. The reaction conditions often involve the use of strong bases and specific solvents to ensure high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques to enhance efficiency and safety.
Análisis De Reacciones Químicas
1-Boc-4-[[4-[(trimethylsilyl)ethynyl]-1-pyrazolyl]methyl]piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF). The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Boc-4-[[4-[(trimethylsilyl)ethynyl]-1-pyrazolyl]methyl]piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.
Medicine: It may be explored for its pharmacological properties and potential therapeutic uses.
Industry: The compound can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Boc-4-[[4-[(trimethylsilyl)ethynyl]-1-pyrazolyl]methyl]piperidine involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s stability and facilitate its binding to target molecules. The piperidine and pyrazole moieties may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar compounds to 1-Boc-4-[[4-[(trimethylsilyl)ethynyl]-1-pyrazolyl]methyl]piperidine include:
1-Boc-4-ethynylpiperidine: Lacks the pyrazole moiety and trimethylsilyl group.
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Contains a phenylamino group instead of the pyrazole moiety.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Features an indole ring and different substituents. The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C19H31N3O2Si |
|---|---|
Peso molecular |
361.6 g/mol |
Nombre IUPAC |
tert-butyl 4-[[4-(2-trimethylsilylethynyl)pyrazol-1-yl]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H31N3O2Si/c1-19(2,3)24-18(23)21-10-7-16(8-11-21)14-22-15-17(13-20-22)9-12-25(4,5)6/h13,15-16H,7-8,10-11,14H2,1-6H3 |
Clave InChI |
BUTSGMNYYRGPOH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)CN2C=C(C=N2)C#C[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(4-Fluorobenzyl)-4,6-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonamide](/img/structure/B13705977.png)
![7-Chloro-4-methylpyrido[3,4-D]pyridazin-1(2H)-one](/img/structure/B13705985.png)
